4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole” were not found, related compounds such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” consists of a boron atom bonded to an oxygen atom and a carbon atom, which is part of a larger organic structure .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C, and it has a melting point of 166.0 to 170.0 °C . It is insoluble in water .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound has been synthesized and characterized in various studies. For instance, Liao et al. (2022) synthesized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure using FT-IR, NMR, and MS spectroscopies, and X-ray diffraction (Liao et al., 2022). Similarly, Ye et al. (2021) synthesized tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an important intermediate for 1H-indazole derivatives, and confirmed its structure through various spectroscopic methods and X-ray diffraction (Ye et al., 2021).
Density Functional Theory (DFT) Studies : DFT studies have been conducted to calculate the molecular structure of these compounds, which are consistent with X-ray diffraction results. For example, Wu et al. (2021) performed DFT calculations on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, revealing their physicochemical properties (Wu et al., 2021).
Applications in Polymer and Material Science
Electron Transport Materials : Zha Xiangdong et al. (2017) reported an efficient synthesis of electron transport materials using derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), demonstrating its application in the materials field, particularly in the development of key intermediates for synthesizing triphenylene-based electron transport materials (Zha Xiangdong et al., 2017).
Organic Electron Donors : Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine, which included 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key functional group. These compounds showed promise as intermediates in various synthetic approaches (Bifari & El-Shishtawy, 2021).
Colored Polymers : Welterlich et al. (2012) used 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives in the synthesis of deeply colored polymers with potential applications in various fields, highlighting the versatility of these compounds in polymer science (Welterlich, Charov, & Tieke, 2012).
Applications in Chemical Sensing and Biochemistry
Detection of Hydrogen Peroxide : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives for detecting hydrogen peroxide. These probes showed varied fluorescence responses, demonstrating their potential in chemical sensing (Lampard et al., 2018).
In Vivo Monitoring of Reactive Oxygen Species : Luo et al. (2022) reported the design of an electrochemical microsensor for in vivo monitoring of hydrogen peroxide in Parkinson's disease mouse brain, using derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), highlighting its significance in biomedical research (Luo et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are used in the Suzuki-Miyaura coupling reaction , suggesting that the compound might interact with palladium catalysts.
Mode of Action
It’s worth noting that similar compounds are used in the suzuki-miyaura coupling reaction . In this reaction, the compound might interact with a palladium catalyst to form a complex, which then undergoes a transmetallation process with an organoboron compound .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which similar compounds are involved, is a key process in organic synthesis . It allows for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .
Pharmacokinetics
The solubility of similar compounds in hot methanol suggests that this compound might also be soluble in certain organic solvents, which could potentially influence its bioavailability.
Result of Action
The involvement of similar compounds in the suzuki-miyaura coupling reaction suggests that this compound might play a role in the formation of carbon-carbon bonds, thereby contributing to the synthesis of various organic compounds .
Action Environment
The storage conditions of similar compounds suggest that this compound should be stored under inert gas at room temperature to maintain its stability.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-14-6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHUXAMFFTLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251459-71-8 | |
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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